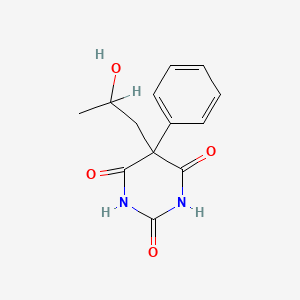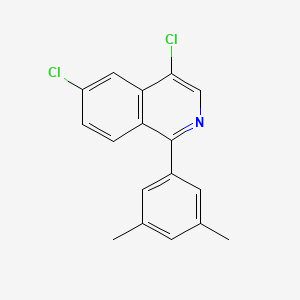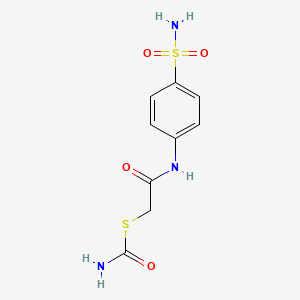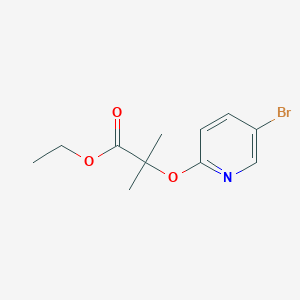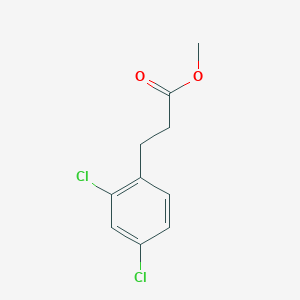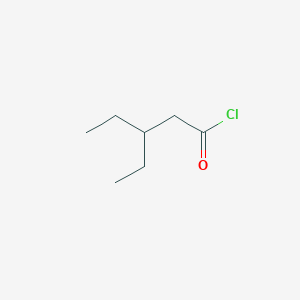
Pentanoyl chloride, 3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoyl chloride, 3-ethyl-: is an organic compound with the molecular formula C7H13ClO . It is a derivative of pentanoic acid and is classified as an acyl chloride. This compound is a colorless liquid that is used in various chemical reactions, particularly in the synthesis of other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentanoyl chloride, 3-ethyl- can be synthesized through the chlorination of 3-ethylpentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under reflux conditions, where the 3-ethylpentanoic acid is treated with the chlorinating agent, resulting in the formation of pentanoyl chloride, 3-ethyl- and the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) as by-products .
Industrial Production Methods: In an industrial setting, the production of pentanoyl chloride, 3-ethyl- follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 3-ethylpentanoic acid and the chlorinating agent in a reactor, followed by the separation and purification of the desired product through distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Pentanoyl chloride, 3-ethyl- undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 3-ethylpentanoic acid and hydrochloric acid (HCl).
Alcoholysis: Reacts with alcohols to form esters and HCl.
Aminolysis: Reacts with amines to form amides and HCl.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often under reflux.
Aminolysis: Amines such as ammonia or primary amines, under mild to moderate conditions.
Friedel-Crafts Acylation: Aromatic compounds like benzene, in the presence of aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Hydrolysis: 3-ethylpentanoic acid.
Alcoholysis: Esters such as 3-ethylpentanoate.
Aminolysis: Amides such as 3-ethylpentanamide.
Friedel-Crafts Acylation: Ketones such as 3-ethylpentanophenone.
Applications De Recherche Scientifique
Chemistry: Pentanoyl chloride, 3-ethyl- is used as an intermediate in organic synthesis. It is employed in the preparation of various esters, amides, and ketones, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, pentanoyl chloride, 3-ethyl- is used to modify biomolecules, such as proteins and peptides, by acylation. This modification can alter the biological activity and stability of these molecules, making it useful in drug development and biochemical studies .
Industry: In the industrial sector, pentanoyl chloride, 3-ethyl- is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity makes it a valuable building block in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of pentanoyl chloride, 3-ethyl- involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, through the addition-elimination mechanism. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the chloride ion (Cl-) to form the final product .
Comparaison Avec Des Composés Similaires
Pentanoyl chloride: The parent compound without the ethyl group.
Butanoyl chloride: A shorter-chain acyl chloride.
Hexanoyl chloride: A longer-chain acyl chloride.
Uniqueness: Pentanoyl chloride, 3-ethyl- is unique due to the presence of the ethyl group at the 3-position. This structural feature can influence the reactivity and selectivity of the compound in chemical reactions. The ethyl group can provide steric hindrance, affecting the approach of nucleophiles and the overall reaction rate. Additionally, the presence of the ethyl group can impact the physical properties, such as boiling point and solubility, compared to other acyl chlorides .
Propriétés
Numéro CAS |
50599-74-1 |
|---|---|
Formule moléculaire |
C7H13ClO |
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
3-ethylpentanoyl chloride |
InChI |
InChI=1S/C7H13ClO/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3 |
Clé InChI |
ZAGGRKWDTCOZRM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



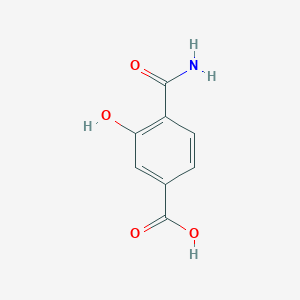
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)

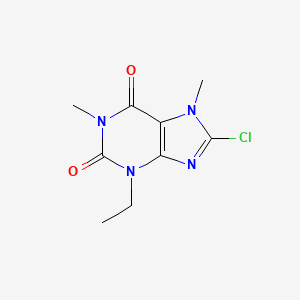
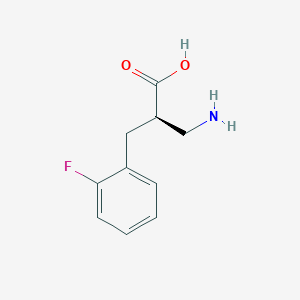
![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)
